Tos-PEG4-acid
Overview
Description
Tos-PEG4-acid is a polyethylene glycol-based linker that contains a tosyl group and a terminal carboxylic acid. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Mechanism of Action
Target of Action
Tos-PEG4-acid is a polyethylene glycol (PEG) linker containing a tosyl group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These primary amine groups can be found in various biological molecules, including proteins and peptides. The interaction between this compound and these primary amine groups can lead to the formation of stable amide bonds .
Mode of Action
The mode of action of this compound involves two key components: the tosyl group and the terminal carboxylic acid. The tosyl group acts as a good leaving group for nucleophilic substitution reactions . This means that it can be replaced by a nucleophile, such as a primary amine group. On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This reaction is commonly used in bioconjugation, the process of creating a stable covalent link between two molecules.
Pharmacokinetics
It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property can potentially enhance its bioavailability, as increased solubility often leads to improved absorption and distribution within the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators can enhance its ability to form amide bonds with primary amine groups . Additionally, the pH and temperature of the environment can potentially affect the efficiency of these reactions.
Biochemical Analysis
Biochemical Properties
Tos-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the connection of these two ligands .
Cellular Effects
The primary cellular effect of this compound is its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . The tosyl group in this compound serves as a leaving group for nucleophilic substitution reactions, facilitating the connection of the two ligands in PROTACs . This connection allows the PROTAC to bind to both the E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of this compound would directly impact the effectiveness of the PROTACs. Specific long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not currently available.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. As a component of PROTACs, this compound may indirectly influence various metabolic pathways through the degradation of target proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its physicochemical properties, including its hydrophilic PEG spacer . Specific details about its interaction with transporters or binding proteins, and its effects on localization or accumulation are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Tos-PEG4-acid may involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes purification steps such as crystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tos-PEG4-acid undergoes various chemical reactions, including nucleophilic substitution, where the tosyl group acts as a leaving group. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Common Reagents and Conditions:
Nucleophilic Substitution: Tosyl group can be replaced by thiol or amino groups under mild conditions.
Major Products: The major products formed from these reactions include amide-linked compounds, which are crucial intermediates in the synthesis of various bioactive molecules .
Scientific Research Applications
Tos-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.
Industry: Used in the production of specialized reagents and intermediates for various chemical processes
Comparison with Similar Compounds
Tos-PEG3-acid: Similar structure but with a shorter polyethylene glycol spacer.
Tos-PEG6-acid: Longer polyethylene glycol spacer, offering different solubility and reactivity properties.
NHS-PEG4-acid: Contains an N-hydroxysuccinimide ester instead of a tosyl group, used for different coupling reactions.
Uniqueness: Tos-PEG4-acid is unique due to its balanced polyethylene glycol spacer length, which provides optimal solubility and reactivity for various applications. The combination of a tosyl group and a terminal carboxylic acid makes it versatile for multiple chemical reactions and applications .
Properties
IUPAC Name |
3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O8S/c1-14-2-4-15(5-3-14)25(19,20)24-13-12-23-11-10-22-9-8-21-7-6-16(17)18/h2-5H,6-13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYSSILQKCWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.